molecular formula C18H19F2NO B12558729 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine CAS No. 194083-76-6

1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine

Cat. No.: B12558729
CAS No.: 194083-76-6
M. Wt: 303.3 g/mol
InChI Key: ZAJUEJBFBZQGAP-UHFFFAOYSA-N
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Description

1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a bis(4-fluorophenyl)methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine typically involves the reaction of azetidine with 2-[bis(4-fluorophenyl)methoxy]ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the bis(4-fluorophenyl)methoxyethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in organic solvents like dichloromethane.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine involves its interaction with specific molecular targets and pathways. The bis(4-fluorophenyl)methoxyethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The azetidine ring may also contribute to the compound’s overall biological activity by affecting its three-dimensional structure and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Similar to azetidines, aziridines are three-membered nitrogen-containing rings that can undergo similar chemical reactions and have comparable applications.

    Pyrrolidines: These are five-membered nitrogen-containing rings that are widely used in medicinal chemistry and have similar structural features to azetidines.

Uniqueness

1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine is unique due to the presence of the bis(4-fluorophenyl)methoxyethyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and overall activity, making it a valuable compound for various applications.

Properties

CAS No.

194083-76-6

Molecular Formula

C18H19F2NO

Molecular Weight

303.3 g/mol

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]azetidine

InChI

InChI=1S/C18H19F2NO/c19-16-6-2-14(3-7-16)18(15-4-8-17(20)9-5-15)22-13-12-21-10-1-11-21/h2-9,18H,1,10-13H2

InChI Key

ZAJUEJBFBZQGAP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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